6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid

Description

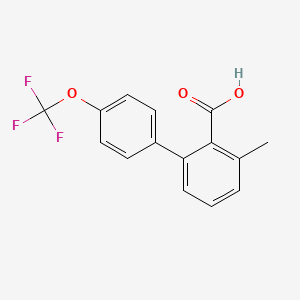

6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 6-position of the aromatic ring and a 4-trifluoromethoxyphenyl substituent at the 2-position. The trifluoromethoxy (-OCF₃) group is a highly electronegative and lipophilic moiety, which enhances metabolic stability and membrane permeability, making this compound of interest in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of the electron-withdrawing trifluoromethoxy group and the carboxylic acid functionality, which facilitates interactions with biological targets or metal ions .

Properties

IUPAC Name |

2-methyl-6-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-3-2-4-12(13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPGUGIZMYDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691784 | |

| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261451-14-2 | |

| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can interact with enzymes, receptors, or other proteins to modulate their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-methyl-2-(4-trifluoromethoxyphenyl)benzoic acid and related compounds:

Key Observations :

t-TUCB, a structurally complex analog, demonstrates anti-inflammatory effects by modulating lipid mediators (e.g., reducing LTB4 and increasing 17-HDoHE), suggesting that this compound could similarly influence inflammatory pathways if functional groups permit enzyme interactions .

Physicochemical Properties: Chlorinated analogs (e.g., 2-chloro-4-(4-trifluoromethoxyphenyl)benzoic acid) may exhibit higher acidity due to electron-withdrawing Cl, altering solubility and extraction efficiency compared to the methyl-substituted compound . Extraction behavior: Benzoic acid derivatives with larger distribution coefficients (e.g., phenol, benzoic acid) are extracted more rapidly in emulsion liquid membranes than acetic acid, implying that this compound’s lipophilicity would favor efficient separation in similar systems .

Metal-Ion Complexation :

- Benzoic acid derivatives form stable complexes with lanthanides, as seen in terbium chelates . The methyl and trifluoromethoxy substituents in this compound could sterically hinder or enhance coordination, affecting photophysical properties like luminescence .

Agrochemical vs. Pharmaceutical Applications: While triflusulfuron methyl ester (a sulfonylurea herbicide) leverages its benzoic acid core for plant enzyme inhibition, this compound’s substituents suggest a therapeutic or diagnostic focus, akin to t-TUCB’s anti-inflammatory role .

Biological Activity

6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group that enhances its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14F3O3

- CAS Number : 1261451-14-2

The trifluoromethoxy group is known to increase lipophilicity, which may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The trifluoromethoxy moiety is believed to play a crucial role in modulating enzyme activity and receptor interactions, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethyl-containing compounds often demonstrate enhanced antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid | Antifungal | TBD |

| Trifluoroacetophenone | Antibacterial | TBD |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is likely mediated through the modulation of signaling pathways involved in inflammatory responses.

Study on Inflammation

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related compounds. The research demonstrated that certain derivatives exhibited significant inhibition of prostaglandin E2 (PGE2) synthesis, which is a key mediator in inflammatory processes. The IC50 values for these compounds ranged from 50 nM to 150 nM, indicating potent activity (source: ).

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties due to its lipophilicity, which may enhance bioavailability and tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.